molecular formula C13H21NO B7863079 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol

Cat. No.: B7863079
M. Wt: 207.31 g/mol
InChI Key: CELMUADGUWVPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol is an organic compound that belongs to the class of ethanolamines This compound features a unique structure with an isopropyl group, a 2-methyl-benzyl group, and an amino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol typically involves the reaction of 2-methyl-benzylamine with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:

2-methyl-benzylamine+isopropyl alcoholThis compound\text{2-methyl-benzylamine} + \text{isopropyl alcohol} \rightarrow \text{this compound} 2-methyl-benzylamine+isopropyl alcohol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as palladium or platinum on carbon can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted ethanolamine derivatives.

Scientific Research Applications

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[Isopropyl-(2-methyl-benzyl)-amino]-propanol
  • **2-[Isopropyl-(2-methyl-benzyl)-amino]-butanol
  • **2-[Isopropyl-(2-methyl-benzyl)-amino]-pentanol

Uniqueness

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. The presence of both isopropyl and 2-methyl-benzyl groups enhances its lipophilicity and potential interactions with hydrophobic regions of target molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[Isopropyl-(2-methyl-benzyl)-amino]-ethanol, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C12H17NC_{12}H_{17}N and a molecular weight of approximately 191.27 g/mol. Its structure features an isopropyl group and a benzyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Neurotransmitter Modulation : Compounds with amino alcohol structures often exhibit effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Cell Cycle Regulation : Some studies suggest that derivatives of amino alcohols can induce apoptosis in cancer cells by modulating proteins involved in the cell cycle, such as Bcl-2 and caspases .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted that related compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways. Specifically, the expression of caspase-9 was significantly increased, leading to reduced levels of Bcl-2 protein, which is often overexpressed in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented. For instance, they may inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and Nrf2 . These pathways are crucial in regulating inflammation and oxidative stress responses.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis via caspase activation
Neurotransmitter ModulationInteraction with neurotransmitter receptors
Anti-inflammatoryInhibition of NF-κB signaling

Case Studies

  • Caspase Activation Study :
    • In vitro experiments demonstrated that this compound significantly increased the cleavage of caspase-9 in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent. The study reported an IC50 value suggesting effective concentration levels for inducing apoptosis .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of related compounds. The findings suggested that these compounds could enhance neuronal survival under stress conditions by modulating glutamate receptor activity .
  • Inflammatory Response Modulation :
    • A recent study explored the anti-inflammatory effects of amino alcohol derivatives in a mouse model of acute inflammation. The results showed a significant reduction in edema and inflammatory markers following treatment with these compounds .

Properties

IUPAC Name

2-[(2-methylphenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)14(8-9-15)10-13-7-5-4-6-12(13)3/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELMUADGUWVPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.